molecular formula C7H7IO B3147577 3-Iodo-4-methylphenol CAS No. 626250-54-2

3-Iodo-4-methylphenol

Cat. No. B3147577
M. Wt: 234.03 g/mol
InChI Key: QSRHEJRMXKBBKI-UHFFFAOYSA-N
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Description

3-Iodo-4-methylphenol is an organic compound with the molecular weight of 234.04 . It is also known as 4-Iodo-3-methylphenol . The compound appears as a white to yellow to pale-brown to red solid .


Synthesis Analysis

The synthesis of phenols like 3-Iodo-4-methylphenol can be achieved by several methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group in the Bucherer reaction .


Molecular Structure Analysis

The InChI code for 3-Iodo-4-methylphenol is 1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . This indicates that the compound has a methyl group (CH3) and a hydroxyl group (OH) attached to a phenol ring, with an iodine atom (I) substituted at the 3rd position.


Physical And Chemical Properties Analysis

3-Iodo-4-methylphenol is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Identification in Mineral Water

3-Iodo-4-methylphenol, along with 2-iodophenol, was identified as the compound responsible for a medicinal off-odour in mineral water. High-resolution gas chromatography-mass spectrometry analysis indicated its extremely potent odour, with thresholds as low as 0.0003ng/L in air and 0.009μg/L in water. This compound primarily contributes to the medicinal off-odour in mineral water due to its higher odour potency compared to 2-iodophenol (Strube, Guth, & Buettner, 2009).

Water Analysis and Iodination

A procedure for determining methyl-substituted phenols in water involved the synthesis of iodine derivatives, including 3-Iodo-4-methylphenol. This method included iodination in water, extraction, and gas chromatography with electron-capture detection, highlighting the significance of 3-Iodo-4-methylphenol as an analytical marker in water quality assessment (Gruzdev, Kuzivanov, Zenkevich, & Kondratenok, 2013).

Environmental and Health Impact

The study on the occurrence and mammalian cell toxicity of iodinated disinfection byproducts in drinking water identified compounds such as 3-Iodo-4-methylphenol. These byproducts were found in most plants' waters, indicating potential environmental and health implications due to their presence in drinking water supplies (Richardson et al., 2008).

Reaction Kinetics and Formation

Research on the formation of iodo-trihalomethanes (I-THMs) during the oxidative treatment of iodide-containing drinking waters revealed the role of 3-Iodo-4-methylphenol in taste and odor problems in water. The study provided insights into the reaction kinetics of these compounds with natural organic matter, contributing to understanding water treatment processes (Bichsel & Gunten, 2000).

Environmental Decontamination

A study on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 mentioned the relevance of 3-Iodo-4-methylphenol in environmental bioremediation. The research highlighted the capability of specific microorganisms to utilize similar compounds for environmental decontamination purposes (Bhushan et al., 2000).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-iodo-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRHEJRMXKBBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698954
Record name 3-Iodo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylphenol

CAS RN

626250-54-2
Record name 3-Iodo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8 mL of concentrated H2SO4, 12 mL of water, 3-iodo-4-methylaniline (5.00 g, 21.5 mmol) and 20 g of ice was stirred under ice-bath cooling until a paste resulted. To this paste was added slowly an ice-cold solution of NaNO2 (1.55 g, 22.4 mmol) in 3.5 mL of water and the resulting mixture stirred for 20 minutes while maintaining the temperature at <5° C. The resulting suspension was slowly added to a mixture of 26 mL of concentrated H2SO4 and 24 mL of water preheated to 80° C. This mixture was stirred at 80° C. for 15 min, then chilled in an ice-bath and poured onto 200 g of ice. The resulting mixture was extracted with 100 mL of EtOAc, and the organic extract washed with water, brine, dried (MgSO4) and evaporated to give a residue. The residue was adsorbed onto 15 g of SiO2 from CH2Cl2, loaded into a precolumn and subjected to MPLC through a 120 g column of SiO2 eluting with 5% EtOAc in hexanes (10 min) and then 10% EtOAc (20 min) to provide 3-iodo-4-methylphenol 1-1 as an oil. 1H NMR (300 MHz, DMSO-d6): δ 2.25 (s, 3H), 6.71 (dd, 1H, J=8, 2 Hz), 7.11 (d, 1H, J=8 Hz), 7.23 (d, 1H, J=2 Hz), 9.51 (s, 1H); LC-MS: calculated for C7H7IO 234.0, observed m/e 234.6 (M+H)+.
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26 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kuramochi, I Kuriyama, M Mori… - Current Organic …, 2011 - ingentaconnect.com
… Similarly, dehydroaltenusin derivatives that lack the hydroxyl group at C-4’ were prepared from 3-Iodo-4methylphenol (30) [24] (Scheme 8). PhI(OAc)2 was effective for the oxidation of …
Number of citations: 1 www.ingentaconnect.com
M Najjar, C Suebsuwong, SS Ray, RJ Thapa, JL Maki… - Cell reports, 2015 - cell.com
RIPK1 and RIPK3, two closely related RIPK family members, have emerged as important regulators of pathologic cell death and inflammation. In the current work, we report that the Bcr-…
Number of citations: 156 www.cell.com
K Kuramochi, K Fukudome, I Kuriyama… - Bioorganic & medicinal …, 2009 - Elsevier
… 3-Iodo-4-methylphenol (27) 25 was converted into the corresponding boronate 28. The palladium-catalyzed Suzuki coupling of 28 with 23 or 17 yielded 29 or 30, respectively. …
Number of citations: 25 www.sciencedirect.com

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